
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenylboronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as nitriles and amidoximes under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions.
The phenylboronic acid moiety is then attached through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the oxadiazole ring can interact with biological targets, making it a valuable scaffold in the development of new therapeutics.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of high-performance materials.
作用機序
The mechanism of action of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to desired therapeutic effects or functional properties in materials.
類似化合物との比較
Similar Compounds
Similar compounds to (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid include:
- (4-(Trifluoromethyl)phenyl)boronic acid
- (4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- (4-(5-(Trifluoromethyl)-1,2,4-thiadiazol-3-yl)phenyl)boronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the trifluoromethyl group and the oxadiazole ring in a single molecule. This unique combination imparts distinct reactivity and properties, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C9H6BF3N2O3 |
|---|---|
分子量 |
257.96 g/mol |
IUPAC名 |
[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C9H6BF3N2O3/c11-9(12,13)8-14-7(15-18-8)5-1-3-6(4-2-5)10(16)17/h1-4,16-17H |
InChIキー |
BKBCROBYYOUMSJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


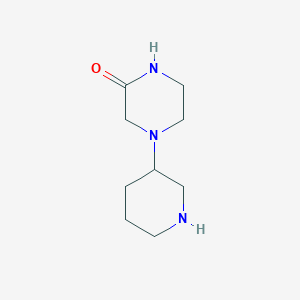
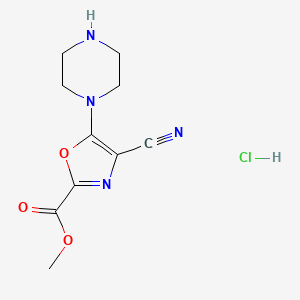
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

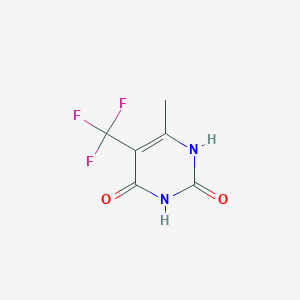
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
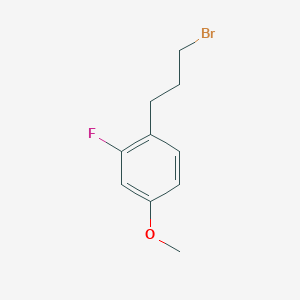

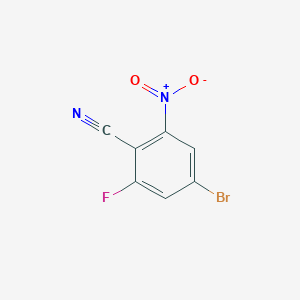
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)


![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
